molecular formula C14H11BrO3 B6383466 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261888-77-0

3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6383466
CAS RN: 1261888-77-0
M. Wt: 307.14 g/mol
InChI Key: PDEOQPJTHBKMNX-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% is a chemical compound that has a wide range of applications in scientific research. It is a brominated phenol derivative with a methoxycarbonyl substituent at the para position. This compound has been widely used in the synthesis of various organic compounds and materials, and has been studied for its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of various organic compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. In addition, this compound has been studied for its potential to modulate the activity of other enzymes, such as those involved in the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments offers a number of advantages. First, this compound is relatively easy to prepare and is relatively stable in solution. Second, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. Finally, this compound has been studied for its potential to modulate the activity of other enzymes.
However, there are also some limitations to consider when using this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, so its effects on biochemical and physiological processes are not yet fully understood. Second, the compound is relatively expensive, so it may not be suitable for use in large-scale experiments.

Future Directions

Given the potential applications of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% in the field of biochemistry and physiology, there are a number of future directions that could be explored. First, further research could be conducted to better understand the mechanism of action of this compound. Second, the potential applications of this compound in the field of drug metabolism could be further explored. Third, the potential of this compound to modulate the activity of other enzymes could be investigated. Fourth, the potential use of this compound in the synthesis of other organic compounds and materials could be explored. Finally, the potential applications of this compound in the field of medical research could be investigated.

Synthesis Methods

The synthesis of 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% can be achieved through a two-step process. First, a para-methoxycarbonylphenyl bromide is generated by reacting p-methoxycarbonylphenol with bromine. Then, the para-methoxycarbonylphenyl bromide is reacted with sodium hydroxide to yield 3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95%.

Scientific Research Applications

3-Bromo-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of various organic compounds and materials. In particular, it has been used in the synthesis of quinazolinones, which are heterocyclic compounds that have a wide range of biological activities. Furthermore, this compound has been studied for its potential applications in the field of biochemistry and physiology.

properties

IUPAC Name

methyl 3-(3-bromo-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEOQPJTHBKMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686430
Record name Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-77-0
Record name Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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